5-Bromo-4-methylthiophene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

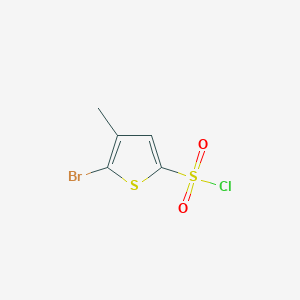

5-Bromo-4-methylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, methyl, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-sulfonyl chloride typically involves the bromination of 4-methylthiophene followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride source under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Chemical Reactions Involving 5-Bromo-4-methylthiophene-2-sulfonyl chloride

This compound participates in several important chemical reactions:

3.1. Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines or alcohols.

-

Example Reaction : Reaction with ammonia to form 5-Bromo-4-methylthiophene-2-sulfonamide:

5 Bromo 4 methylthiophene 2 sulfonyl chloride+NH3→5 Bromo 4 methylthiophene 2 sulfonamide

Table 2: Nucleophilic Substitution Reaction Conditions

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ammonia | Tetrahydrofuran | -78 | 76.66 |

| Ammonia | Dioxane | 0 | 68 |

3.2. Cross-Coupling Reactions

The compound can also serve as an electrophile in cross-coupling reactions, particularly in Suzuki and Heck reactions, where it reacts with arylboronic acids or alkenes.

-

Example Reaction : Coupling with arylboronic acids under palladium catalysis:

5 Bromo 4 methylthiophene 2 sulfonyl chloride+Arylboronic AcidPd catalystCoupled Product

Table 3: Cross-Coupling Reaction Yields

| Arylboronic Acid | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | 90 | ~80 |

| 4-Chlorophenylboronic Acid | Pd(OAc)₂ | 110 | ~75 |

Mechanistic Insights

The mechanism of action of the sulfonamide derivative largely depends on its biological target. It may inhibit specific enzymes or receptors by mimicking natural substrates due to the structural similarity provided by the sulfonamide group, allowing it to bind effectively at active sites .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediates in Organic Synthesis

5-Bromo-4-methylthiophene-2-sulfonyl chloride serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for the development of new therapeutic agents. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the thiophene ring, thereby facilitating the synthesis of bioactive compounds .

Reactivity and Transformation

The sulfonyl chloride group is highly reactive and can participate in several types of reactions, including:

- Nucleophilic Substitution: The compound can react with amines or alcohols to form sulfonamides or sulfonates, respectively.

- Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to form more complex heteroaromatic compounds .

Biological Applications

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance, studies indicate that these compounds can inhibit key enzymes involved in inflammation and have potential antiviral properties . The sulfonamide derivatives formed from this compound have been investigated for their pharmacological effects, including anti-inflammatory and anticancer activities.

Structure-Activity Relationship Studies

In pharmacological studies, the compound has been used to explore the structure-activity relationships (SAR) of various derivatives. These studies help identify which modifications enhance biological activity or improve metabolic stability, guiding the design of new drugs .

Industrial Applications

Material Science

The compound is also utilized in material science for developing materials with specific electronic and optical properties. Its ability to form stable bonds with various substrates makes it suitable for applications in organic electronics and photonics .

Agrochemicals

In the agrochemical sector, this compound can be used as an intermediate in synthesizing pesticides and herbicides. Its reactivity allows for the development of compounds that can effectively target pests while minimizing environmental impact .

Case Studies

Pharmacological Research

A study highlighted the use of this compound in synthesizing novel sulfonamide derivatives that showed promising results against inflammation-related pathways. The compounds were tested for their inhibitory effects on cyclooxygenase enzymes (COX), which are crucial targets in pain management therapies .

Synthetic Methodologies

Another research effort focused on utilizing this compound in palladium-catalyzed arylation reactions with various heterocycles. The results indicated high yields and selectivity, showcasing its utility as a coupling agent in complex organic syntheses .

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-methylthiophene-2-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromothiophene-2-sulfonyl chloride: Similar structure but lacks the methyl group.

4-Bromo-2,5-difluorobenzenesulfonyl chloride: Contains bromine and sulfonyl chloride groups but has a different aromatic core.

Uniqueness

5-Bromo-4-methylthiophene-2-sulfonyl chloride is unique due to the presence of both bromine and methyl groups on the thiophene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in organic synthesis and various research applications .

Actividad Biológica

5-Bromo-4-methylthiophene-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound contains a thiophene ring substituted with a bromine atom and a sulfonyl chloride group. Its molecular formula is C7H6BrO2S, with a molecular weight of approximately 239.09 g/mol. The presence of the sulfonyl chloride group contributes to its electrophilic character, making it a reactive species in various biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact covalently with specific amino acid residues in proteins. This reactivity allows it to serve as a privileged warhead in chemical biology, targeting nucleophilic sites such as serine, cysteine, and lysine residues. Such interactions can lead to the modification of enzyme activity, influencing various biological pathways.

Key Mechanisms:

- Covalent Modification : The sulfonyl chloride group can react with nucleophiles in proteins, leading to irreversible modifications that can alter protein function.

- Enzyme Inhibition : By targeting active site residues, this compound can inhibit enzymatic activity, making it useful in drug design for therapeutic applications.

Research Findings

Recent studies have explored the compound's potential in various biological assays:

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively probe active sites in proteases, revealing insights into their catalytic mechanisms. For instance, it has been shown to selectively bind to serine residues in serine proteases, affecting their substrate specificity and overall activity .

- Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, modifications to the sulfonyl group have been linked to enhanced antiproliferative effects against several types of cancer cells .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may possess significant antimicrobial properties, although further studies are needed to elucidate the exact mechanisms involved .

Case Study 1: Enzyme Inhibition

A study investigated the effect of this compound on serine proteases. The compound was found to inhibit enzyme activity significantly at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent for diseases involving dysregulated protease activity.

Case Study 2: Anticancer Effects

In another study focusing on cancer cell lines (e.g., MGC-803), derivatives of the compound were tested for cytotoxicity. The results showed an IC50 value of approximately 25 µM for one derivative, indicating promising anticancer activity that warrants further exploration .

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and sulfonyl chloride | Enzyme inhibitor; anticancer |

| 5-Chloro-4-methylthiophene-2-sulfonyl fluoride | Chlorine instead of bromine | Moderate enzyme interaction |

| 5-Methylthiophene-2-sulfonyl fluoride | Lacks halogen substitution | Lower reactivity |

Propiedades

IUPAC Name |

5-bromo-4-methylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMFMKFGHNRQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.